1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(4-Fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative characterized by a fluorine-substituted phenyl ring at position 1 and a pyrrolidine-containing ethyl ketone moiety at position 3. The core pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
The compound’s molecular formula is C₁₈H₁₇FN₆O₂ (calculated based on structural analysis), with a molecular weight of 368.37 g/mol. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as evidenced by analogous methods in pyrazolopyrimidine derivatives .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-12-3-5-13(6-4-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSGPGDYTKILGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a fluorophenyl group and a pyrrolidine moiety, contributing to its potential pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Pyrazolo[3,4-d]pyrimidines are known for their roles as kinase inhibitors, which can modulate cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, compounds within this class have shown significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. The introduction of substituents like the pyrrolidine group enhances these inhibitory effects.
Table 1: Summary of Anticancer Activity
| Compound Name | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | TrkA | 1.7 | KM12 |
| Compound B | CSNK2 | <10 | Various |
| Compound C | EGFR | 5.0 | A549 |
Neuroprotective Effects
The compound also exhibits neuroprotective properties, likely due to its ability to modulate neurotrophin signaling pathways. This is particularly relevant for conditions such as neurodegenerative diseases where neuronal survival is compromised.
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective activities, this compound has demonstrated anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory disorders.
Study on Anticancer Activity
A study published in MDPI investigated the effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell proliferation. The results indicated that structural modifications significantly influenced the potency of these compounds against different cancer types. The study found that the presence of a pyrrolidine ring enhanced the overall biological activity compared to other derivatives without this substitution .
Neuroprotective Study
Another research highlighted the role of pyrazolo[3,4-d]pyrimidines in promoting neuronal survival under stress conditions. The study utilized models of oxidative stress and demonstrated that certain derivatives could significantly reduce cell death rates by modulating apoptotic pathways .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo-pyrimidines exhibit promising anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. A study demonstrated that compounds similar to 1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one showed effective inhibition of COX-II with ED50 values comparable to established drugs like Celecoxib .
Table 1: COX-II Inhibition Potency
| Compound | ED50 (μmol/kg) |
|---|---|
| Celecoxib | 32.1 |
| Compound A | 35.7 |
| Compound B | 38.7 |
Antiviral Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been explored as a potential antiviral agent, particularly against β-coronaviruses. The compound's ability to inhibit specific kinase pathways involved in viral replication has been investigated, indicating its potential as a therapeutic agent in viral infections .
Anticancer Properties
Research has also focused on the anticancer applications of this compound. Studies have shown that pyrazolo-pyrimidines can selectively inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The compound's structural modifications have been linked to enhanced potency against cancer cells, making it a candidate for further development in oncology .
Case Studies
Several studies highlight the efficacy of pyrazolo-pyrimidine derivatives in various therapeutic contexts:
- Inhibition of Cancer Cell Proliferation : A study reported that a related compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations.
- Inflammatory Disease Models : In vivo models demonstrated that compounds based on the pyrazolo-pyrimidine structure significantly reduced inflammation markers in rodent models of arthritis, supporting their potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound uniquely combines a pyrrolidine-ethyl ketone group with a 4-fluorophenyl substituent, distinguishing it from analogs with hydroxyphenyl (e.g., ) or chromenone moieties (e.g., ).
- Substituents like tert-butyl or carbonitrile influence lipophilicity and hydrogen-bonding capacity, whereas the pyrrolidine group in the target compound may enhance solubility and receptor interactions .
Pharmacological Activity
Pyrazolopyrimidine derivatives are primarily investigated as kinase inhibitors (e.g., JAK2, BTK) and anticancer agents . Comparative
Key Insights :
- The target compound lacks direct activity data but shares structural motifs with BTK inhibitors (e.g., fluorophenyl and pyrazolopyrimidine core) .
- Chromenone-containing analogs exhibit higher potency (e.g., IC₅₀ = 12 nM for BTK) but may suffer from poor solubility due to bulky substituents .
Key Differences :
- The target compound’s synthesis likely requires palladium catalysts for cross-coupling (e.g., attaching the pyrrolidine group) , whereas simpler analogs use acid-mediated cyclization .
Physicochemical Properties
Key Trends :
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions, typically involving:
- Condensation : Formation of the pyrazolo[3,4-d]pyrimidine core using substituted pyrazole precursors and pyrimidine-building reagents under reflux conditions (e.g., ethanol or acetonitrile).
- Substitution : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Functionalization : Attachment of the pyrrolidin-1-yl ethyl moiety through alkylation or amidation reactions. Optimization : Key parameters include solvent polarity (polar aprotic solvents like DMF enhance reactivity), temperature control (60–100°C for cyclization), and catalysts (e.g., triethylamine for deprotonation). Yield and purity are monitored via HPLC and TLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm, pyrrolidine methylene protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching calculated m/z).
- FT-IR : Identifies carbonyl (C=O stretch at ~1700 cm) and pyrrolidine N-H stretches.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and packing motifs .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
Pyrazolo[3,4-d]pyrimidines often target kinases or nucleotide-binding proteins. For this derivative:
- Kinase Inhibition : The fluorophenyl and pyrrolidine groups may occupy ATP-binding pockets, as seen in structural analogs inhibiting EGFR or Aurora kinases.
- Assays : Competitive binding assays (e.g., fluorescence polarization) and enzymatic activity assays (IC determination) are used to validate targets .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
- Continuous-Flow Reactors : Improve consistency in exothermic steps (e.g., cyclization) by controlling residence time and temperature gradients.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency for fluorophenyl incorporation.
- Purification : Reverse-phase chromatography or recrystallization in ethanol/water mixtures ensures >95% purity. Comparative studies show flow systems increase yield by 15–20% versus batch methods .
Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50 values across assays) be resolved?
Contradictions may arise from:
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration affects ligand solubility).
- Target Conformational States : Use molecular dynamics simulations to model binding to inactive vs. active kinase conformers.
- Orthogonal Assays : Validate with thermal shift assays (TSA) and surface plasmon resonance (SPR) to corroborate binding affinities .
Q. What strategies address poor aqueous solubility during in vitro pharmacological testing?
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility while minimizing cytotoxicity.
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the pyrimidine N-1 position.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Single-Crystal X-Ray Diffraction : Determines dominant tautomers (e.g., 4-oxo vs. 4-hydroxy forms) via electron density maps.
- Variable-Temperature NMR : Monitors tautomeric equilibria by analyzing chemical shift changes at 25°C vs. −40°C.
- DFT Calculations : Predict stable tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
